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molecular formula C22H21O2P B024862 (Carbethoxymethylene)triphenylphosphorane CAS No. 1099-45-2

(Carbethoxymethylene)triphenylphosphorane

Cat. No. B024862
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Patent
US04723002

Procedure details

p-Toluenesulfonic acid (0.5 g), 6.26 g of 1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine and 8.35 g of (triphenylphosphoranylidene)acetic acid ethyl ester were stirred for three hours at 70° C. A clear dark solution was formed. Evaporation of the solvent in vacuo yielded an oily residue of the title compound and triphenylphosphine oxide. This was dissolved in 30 ml of isopropanol. After standing overnight in a refrigerator, the resulting crystals were filtered off, washed with ether and recrystallized from isopropanol (yield: 5.72 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=[O:8])=CC=1.[O:12]=[C:13]1[C:18]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:17][NH:16][C:15]([CH:27](O)OC)=[CH:14]1.[CH2:31]([O:33][C:34](=[O:55])[CH:35]=[P:36]([C:49]1[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1)([C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)[CH3:32]>>[O:12]=[C:13]1[C:18]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[CH:17][NH:16][C:15](/[CH:27]=[CH:35]/[C:34]([O:33][CH2:31][CH3:32])=[O:55])=[CH:14]1.[C:49]1([P:36](=[O:8])([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)[C:37]2[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine
Quantity
6.26 g
Type
reactant
Smiles
O=C1C=C(NC=C1OCC1=CC=CC=C1)C(OC)O
Name
Quantity
8.35 g
Type
reactant
Smiles
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear dark solution was formed
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(NC=C1OCC1=CC=CC=C1)/C=C/C(=O)OCC
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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